molecular formula C5H12ClNO3 B13510716 methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride

methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride

Cat. No.: B13510716
M. Wt: 169.61 g/mol
InChI Key: GEDRSNCJXPPNFI-PGMHMLKASA-N
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Description

Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride typically involves the esterification of (2R)-4-amino-2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of stereospecificity.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, facilitating catalytic reactions. Additionally, its functional groups enable it to participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-amino-2-hydroxybutanoate hydrochloride: The enantiomer of the compound, with different stereochemistry.

    Methyl (2R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride: A structurally similar compound with a pyrrolidine ring.

Uniqueness

Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological interactions. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl (2R)-4-amino-2-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(7)2-3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1

InChI Key

GEDRSNCJXPPNFI-PGMHMLKASA-N

Isomeric SMILES

COC(=O)[C@@H](CCN)O.Cl

Canonical SMILES

COC(=O)C(CCN)O.Cl

Origin of Product

United States

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